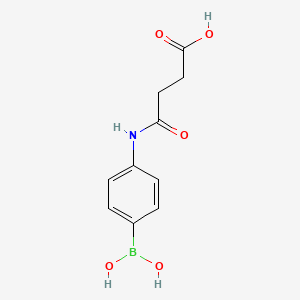

4-((4-Boronophenyl)amino)-4-oxobutanoic acid

Description

4-((4-Boronophenyl)amino)-4-oxobutanoic acid is a synthetic amide derivative characterized by a succinamic acid backbone substituted with a 4-boronophenyl group. Thus, this article focuses on structurally analogous compounds with substituents such as bromo, nitro, chloro, ethoxy, and others, leveraging available data to infer trends in properties and applications.

Properties

IUPAC Name |

4-(4-boronoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4,16-17H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUCUZOJUHAJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377705 | |

| Record name | N-(4-Phenylboronic)succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-95-1 | |

| Record name | 4-[(4-Boronophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenylboronic)succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480424-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Boronophenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-boronophenylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((4-Boronophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4-Boronophenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 4-((4-Boronophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl or amino groups in the target molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) increase acidity and stabilize hydrogen-bonding networks in crystals .

- Electron-donating groups (e.g., ethoxy) improve solubility but reduce melting points .

- Ortho-substituents (e.g., 2-fluoro-5-methyl) disrupt molecular planarity, affecting packing efficiency .

Crystallographic and Spectroscopic Features

Crystal structures of bromo and methylidene derivatives reveal distinct hydrogen-bonding patterns:

- 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid forms dimeric hydrogen bonds (N–H⋯O and O–H⋯O) along the [1 1 0] axis, creating a robust R₂²(8) motif. The dihedral angle between the phenyl ring and oxoamine group is 24.8° (molecule A) and 77.1° (molecule B), indicating conformational flexibility .

- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid exhibits conjugated carbonyl groups (IR: 1720 cm⁻¹ for carboxylic acid, 1697 cm⁻¹ for amide) and aromatic C=C stretching (1593 cm⁻¹). NMR data confirm trans-configuration of the propenoyl group .

Biological Activity

4-((4-Boronophenyl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Boronophenyl Group : Enhances reactivity and can participate in various interactions within biological systems.

- Oxobutanoic Acid Moiety : Contributes to acidity and potential enzyme interactions.

The chemical formula is , with a molecular weight of approximately 233.03 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

- Anticancer Activity : The compound has shown promising results against several cancer cell lines, including estrogen receptor-positive breast cancer (MCF7).

- Antimicrobial Properties : Exhibits activity against a range of bacteria and fungi.

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. Studies have shown that:

- Cell Line Studies : In vitro assays demonstrated IC50 values in the low micromolar range against MCF7 cells, indicating potent activity.

- Molecular Mechanisms : The compound may interact with specific enzymes involved in cell cycle regulation and apoptosis pathways.

Case Study

A notable study evaluated the efficacy of this compound on MCF7 cells, revealing:

| Parameter | Value |

|---|---|

| IC50 (µM) | 0.5 |

| Mechanism | Apoptosis induction via mitochondrial pathways |

Spectrum of Activity

The compound has been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The results indicate:

- Minimum Inhibitory Concentration (MIC) : For Staphylococcus aureus, the MIC was found to be 32 µg/mL.

Comparative Analysis

To understand the uniqueness of this compound's antimicrobial properties, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromophenylamine | Lacks boron functionality | Limited antimicrobial activity |

| 2-Aminobenzoic acid | Similar core structure | Moderate activity against select bacteria |

Molecular Interactions

The biological activity of this compound is thought to arise from its interactions with molecular targets:

- Hydrogen Bonding : The boron atom can form coordination complexes with biomolecules.

- Aromatic Interactions : The phenyl group engages in π-π stacking with aromatic residues in proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.